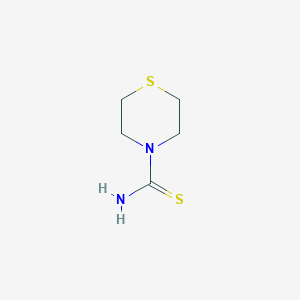

Thiomorpholine-4-carbothioamide

Overview

Description

Thiomorpholine-4-carbothioamide (TMC) is a cyclic sulfide compound with a thiol group and an amide group attached to the sulfur atom. It has a molecular formula of C5H10N2S2 .

Synthesis Analysis

TMC was first synthesized in 1974 by Cordell and colleagues as part of a series of thiomorpholine derivatives. A recent study reported the synthesis of thiomorpholine via a telescoped photochemical thiol–ene/cyclization sequence in continuous flow . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular structure of TMC includes a six-membered thiomorpholine ring with an amide group attached to one of the sulfur atoms . The InChI string for TMC isInChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) . Chemical Reactions Analysis

The synthesis of TMC involves a photochemical thiol–ene reaction followed by base-mediated cyclization . The reaction could be conducted under highly concentrated conditions using a low amount of 9-fluorenone as the photocatalyst .Physical And Chemical Properties Analysis

TMC has a molecular weight of 162.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of TMC are both 162.02854067 g/mol . The topological polar surface area of TMC is 86.6 Ų .Scientific Research Applications

Antimicrobial and Antioxidant Potency

Thiomorpholine-4-carbothioamide derivatives have been found to exhibit significant antibacterial and antifungal activity . These biocompatible derivatives were highly active against the tested bacterial and fungal strains . Moreover, some of the screened N-acyl-morpholine-4-carbothioamides exhibited excellent antioxidant potential .

RNA Inhibition

Docking simulation provided additional information about possibilities of their inhibitory potential against RNA . Compounds 5a and 5j were identified as the lead and selective candidate for RNA inhibition .

Design of Antibacterial Agents

Based on in silico studies, it has been suggested that compounds 5a and 5j can serve as a structural model for the design of antibacterial agents with better inhibitory potential .

Synthesis of Polymers

Thiomorpholine-4-carbothioamide can be used in the synthesis of polymers . The monomer ethylthiomorpholine oxide methacrylate (THOXMA) can be polymerised via the RAFT process to obtain well-defined polymers .

Stimuli-Responsive Materials

New thiomorpholine oxide-containing polymers with tailored LCST at different pHs were developed in order to design stimuli-responsive materials for biological applications .

Biocompatibility

Additional cytotoxicity assays confirmed a high biocompatibility of PTHOXMA and haemolysis and aggregation assays proved that the thiomorpholine oxide-derived polymers did not cause aggregation or lysis of red blood cells .

Safety and Hazards

TMC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

TMC has attracted attention due to its versatile properties, including its anti-cancer potential. The thiomorpholine moiety is an important structural motif that is incorporated into a variety of active pharmaceutical ingredients because of its interesting pharmacological profile, including antimalarial, antibiotic, antioxidant, or hypolipidemic activity . Therefore, future research may focus on exploring the potential applications of TMC in medicinal chemistry.

Mechanism of Action

Target of Action

Thiomorpholine-4-carbothioamide is a derivative of thiomorpholine . It has been found to have significant activity against bacterial and fungal strains . .

Mode of Action

It is known that thiomorpholine derivatives can interact with bivalent metal ions . This interaction could potentially influence the biological activity of Thiomorpholine-4-carbothioamide.

Biochemical Pathways

Thiomorpholine and its derivatives are known to be metabolized by cytochrome P450 enzymes . These enzymes catalyze the S-oxidation of thiomorpholine, which is one of the key steps in its metabolic pathway . .

Result of Action

It has been found to exhibit significant antibacterial and antifungal activity . This suggests that Thiomorpholine-4-carbothioamide may exert its effects by inhibiting the growth of these microorganisms.

properties

IUPAC Name |

thiomorpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJOIDMZFJQNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501096 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine-4-carbothioamide | |

CAS RN |

72662-56-7 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)